molecular formula C12H15N3 B1529272 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine CAS No. 1339872-02-4

1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine

Cat. No. B1529272
CAS RN: 1339872-02-4
M. Wt: 201.27 g/mol
InChI Key: WZDNLLJTIXLGDY-UHFFFAOYSA-N
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Description

The compound “1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives have been studied for their potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine” were not found, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the reaction of 1,3-diketones with hydrazine . Another method involves the reaction of β-keto esters with hydrazine .


Molecular Structure Analysis

The molecular structure of “1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine” would likely include a pyrazole ring attached to an ethylamine group and a benzyl group . The exact structure would depend on the positions of these groups on the pyrazole ring.

Scientific Research Applications

Synthesis and Structural Characterization

  • Coordination Complexes and Fluorescence Properties : Pyrazolone-type Salen ligands related to "1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine" have been synthesized and used to assemble novel Zn(II) compounds, revealing interesting fluorescence properties. These studies provide insights into the effects of ligand substitutions on the structures and fluorescent properties of zinc(II) coordination complexes (Xue Song et al., 2015).

Synthetic Utility and Chemical Reactivity

  • Synthesis of Pyrazole-Containing Chelating Agents : Research has documented the synthesis of new pyrazole-containing chelating agents, demonstrating the versatility of pyrazole derivatives in forming complexes with metals, which is significant for applications in catalysis and material science (W. L. Driessen, 2010).
  • One-Pot Synthesis Routes : Studies have shown efficient one-pot synthesis routes to novel pyrazole derivatives, highlighting the compound's potential in facilitating the rapid construction of complex molecules for pharmaceutical and material science applications (Jianjun Wang et al., 2015).

Biological and Pharmacological Potential

  • Antitumor, Antifungal, and Antibacterial Agents : Some pyrazole derivatives have been identified as potent antitumor, antifungal, and antibacterial agents, indicating the significant therapeutic potential of these compounds in developing new medicines (S. M. Gomha et al., 2016).

Molecular Structure and Properties Analysis

  • Crystal Structure and DFT Studies : Comprehensive crystal structure analysis and density functional theory (DFT) studies on pyrazole derivatives offer deep insights into their molecular geometry, electronic properties, and potential applications in designing molecules with specific properties (S. Viveka et al., 2016).

Future Directions

The future directions for research on “1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine” and similar compounds could include further exploration of their potential medicinal applications, particularly given the interest in pyrazole derivatives as potential therapeutic agents .

properties

IUPAC Name

1-(1-benzylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDNLLJTIXLGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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